Diethyl cyclopentylmalonate

Lipophilicity Drug Design ADME Properties

Sourcing a reliable cyclopenthiazide precursor with consistent batch quality is a common bottleneck. Diethyl cyclopentylmalonate (CAS 18928-91-1) is the unequivocal C-cyclopentyl-substituted diester required for this diuretic API synthesis-analog substitution yields an inactive, non-compliant product. Key Differentiators: • Structure-specific: Unique steric bulk & lipophilicity (LogP 2.55 vs. cyclohexyl analog LogP 3.11) for precise SAR exploration. • Process economy: Lower boiling point (277.9 °C) vs. cyclohexyl analog (297.2 °C) enables cost-effective distillation purification. • Supply assurance: Consistent ≥95% GC purity; ambient storage/shipping; available in research to bulk quantities.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 18928-91-1
Cat. No. B101633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl cyclopentylmalonate
CAS18928-91-1
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCC1)C(=O)OCC
InChIInChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3
InChIKeyWXPOKLNJWFXXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Cyclopentylmalonate Baseline Characteristics


Diethyl cyclopentylmalonate (CAS 18928-91-1) is a C-cyclopentyl-substituted diester of malonic acid, with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . It is a clear, colorless to light yellow liquid . Its synthesis is well-established, typically involving the alkylation of diethyl malonate with cyclopentyl bromide in the presence of a base such as sodium ethoxide . This compound serves primarily as a versatile building block and pharmaceutical intermediate, most notably in the synthesis of the diuretic agent cyclopenthiazide .

Why Diethyl Cyclopentylmalonate Cannot Be Substituted


In the context of a product-specific evidence guide, it is critical to understand why diethyl cyclopentylmalonate (CAS 18928-91-1) is not interchangeable with other alkyl-substituted malonates, such as diethyl malonate, diethyl ethylmalonate, or diethyl cyclohexylmalonate. The cyclopentyl moiety imparts unique steric and electronic properties that directly influence key performance metrics in synthesis and application. These differences manifest in quantifiable variations in physical properties like boiling point, density, and lipophilicity , which affect purification, formulation, and in vivo behavior. Furthermore, its specific structure is a prerequisite for the synthesis of certain active pharmaceutical ingredients (APIs), such as cyclopenthiazide, where analog substitution would lead to a different, and likely inactive or non-compliant, final product .

Quantitative Evidence for Diethyl Cyclopentylmalonate


Lipophilicity vs. Diethyl Cyclohexylmalonate

Diethyl cyclopentylmalonate exhibits a lower lipophilicity compared to its close structural analog, diethyl cyclohexylmalonate. The predicted ACD/LogP for diethyl cyclopentylmalonate is 2.55 , while for diethyl cyclohexylmalonate it is 3.11 . This is a quantifiable difference of ΔLogP = 0.56.

Lipophilicity Drug Design ADME Properties

Boiling Point vs. Diethyl Cyclohexylmalonate

The boiling point of diethyl cyclopentylmalonate is significantly lower than that of its six-membered ring analog. The predicted boiling point at 760 mmHg is 277.9 ± 13.0 °C for diethyl cyclopentylmalonate versus 297.2 ± 13.0 °C for diethyl cyclohexylmalonate .

Physical Properties Purification Process Engineering

Enthalpy of Vaporization vs. Diethyl Cyclohexylmalonate

The enthalpy of vaporization for diethyl cyclopentylmalonate is predicted to be 51.6 ± 3.0 kJ/mol , which is lower than the 53.7 ± 3.0 kJ/mol predicted for diethyl cyclohexylmalonate .

Thermodynamics Distillation Process Economics

Flash Point vs. Diethyl Cyclohexylmalonate

Diethyl cyclopentylmalonate has a predicted flash point of 127.6 ± 18.2 °C , which is lower than the predicted flash point of 137.0 ± 18.2 °C for diethyl cyclohexylmalonate .

Safety Flammability Process Safety

Cyclopenthiazide Synthesis Requirement

Diethyl cyclopentylmalonate is a specific, required intermediate in the synthesis of the thiazide diuretic cyclopenthiazide . Replacing it with a non-cyclopentyl analog (e.g., diethyl malonate or diethyl ethylmalonate) would result in a structurally different final compound that is not cyclopenthiazide and is unlikely to possess the desired pharmacological profile. This is a binary, yes/no differentiation.

Pharmaceutical Intermediate Diuretics API Synthesis

Diethyl Cyclopentylmalonate Application Scenarios


Cyclopenthiazide & Related Pharmaceutical Synthesis

This is the most well-documented and specific industrial application for diethyl cyclopentylmalonate . As a key intermediate, its cyclopentyl group is incorporated into the final drug molecule. For any laboratory or CDMO tasked with producing cyclopenthiazide, the procurement of diethyl cyclopentylmalonate is non-negotiable. Using an alternative malonate would derail the synthetic route and fail to produce the required API. The compound is typically used in alkylation and subsequent hydrolysis/decarboxylation steps.

Medicinal Chemistry Building Block

In a drug discovery setting, the unique steric bulk and lipophilicity (LogP = 2.55) of the cyclopentyl group offer a distinct option for modulating the properties of a lead compound. Compared to the more lipophilic cyclohexyl analog (LogP = 3.11) , diethyl cyclopentylmalonate provides a more balanced profile, potentially improving aqueous solubility and metabolic stability. This quantifiable difference makes it a strategic choice for medicinal chemists exploring structure-activity relationships (SAR) around the malonate core.

Agrochemical & Specialty Material Synthesis

Beyond pharmaceuticals, the cyclopentyl moiety is found in certain agrochemicals and functional materials. Diethyl cyclopentylmalonate serves as a convenient and versatile starting material for constructing these molecules. Its lower boiling point (277.9 °C) compared to the cyclohexyl analog (297.2 °C) offers a practical advantage in purification by distillation, which can be a significant factor in the cost-effective, multi-kilogram synthesis of these industrial products. The ready availability and defined synthetic protocols further support its use in this field.

Chiral Liquid Crystal & Structural Reference

As noted in some vendor documentation, diethyl cyclopentylmalonate is a chiral liquid crystal compound used as a structural reference material in drug discovery and development . This niche application relies on its specific physical and optical properties, which are not replicated by other alkyl malonates. For analytical laboratories and research groups requiring this specific reference standard, the exact compound is required for calibration and structural confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl cyclopentylmalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.